Ethyl 6-(diethylphosphono)hexanoate
Overview
Description
Ethyl 6-(diethylphosphono)hexanoate is an organic compound with the molecular formula C12H25O5P. . This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Ethyl 6-(diethylphosphono)hexanoate can be synthesized through a reaction between 6-aminohexanoic acid and diethylphosphonoacetic acid in the presence of a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Ethyl 6-(diethylphosphono)hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to produce phosphine derivatives.
Substitution: this compound can undergo substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-(diethylphosphono)hexanoate is a versatile compound with numerous scientific research applications:
Chemistry: It is used as a precursor for synthesizing important organic compounds and intermediates in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving phosphonate groups.
Medicine: this compound plays a role in drug discovery and development, serving as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-(diethylphosphono)hexanoate involves its interaction with molecular targets and pathways related to phosphonate chemistry. The compound can act as a substrate or inhibitor in enzymatic reactions involving phosphonate groups. Its effects are mediated through the formation of stable complexes with enzymes or other proteins, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 6-(diethylphosphono)hexanoate can be compared with other similar compounds, such as:
Ethyl 6-(diethoxyphosphoryl)hexanoate: This compound has similar structural features but differs in the presence of ethoxy groups instead of ethyl groups.
6-(Diethylphosphono)-hexanoic acid: This compound lacks the ethyl ester group and has a carboxylic acid functional group instead.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
ethyl 6-diethoxyphosphorylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25O5P/c1-4-15-12(13)10-8-7-9-11-18(14,16-5-2)17-6-3/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXDHFXPPUPIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345676 | |
Record name | ETHYL 6-(DIETHYLPHOSPHONO)HEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-29-6 | |
Record name | ETHYL 6-(DIETHYLPHOSPHONO)HEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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